2-(4-Acetylphenyl)-6-methylbenzoic acid
Description
2-(4-Acetylphenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 6-position of the benzene ring and an acetyl-substituted phenyl group at the 2-position. The acetyl group (CH₃CO-) at the para position of the phenyl ring introduces electron-withdrawing effects, which may enhance the compound's acidity compared to analogs with electron-donating substituents. This structural motif is relevant in medicinal chemistry and materials science, where such derivatives are explored for their bioactivity or as intermediates in organic synthesis.
Properties
IUPAC Name |
2-(4-acetylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-4-3-5-14(15(10)16(18)19)13-8-6-12(7-9-13)11(2)17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDJDFMAMNQQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689762 | |
| Record name | 4'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-42-2 | |
| Record name | 4'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylbenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-acetylphenyl is coupled with a halogenated 6-methylbenzoic acid in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group of the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(4-Carboxyphenyl)-6-methylbenzoic acid.
Reduction: Formation of 2-(4-Hydroxyphenyl)-6-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Acetylphenyl)-6-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The acetyl group in the target compound balances moderate electron withdrawal with steric accessibility, making it a versatile intermediate for further functionalization (e.g., ketone reduction or condensation reactions).
- Methoxy and carbamoyl substituents improve solubility in polar solvents, whereas benzoyl and chloro groups enhance lipophilicity .
Key Observations :
- Ruthenium-catalyzed C–H arylation (General Procedure A) is highly efficient for synthesizing aryl-substituted benzoic acids, achieving near-quantitative yields for methoxy derivatives .
- Thioether-linked analogs exhibit lower yields (e.g., 53% for 5b), likely due to the steric demands of sulfur incorporation .
Spectral Data Comparison
Key Observations :
- The acetyl group in the target compound is expected to show a characteristic singlet at δ ~2.60 ppm for the COCH₃ protons and a carbonyl carbon signal near 192 ppm, consistent with ketone-containing analogs .
- Methoxy and chloro substituents produce distinct shifts in aromatic regions due to electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
